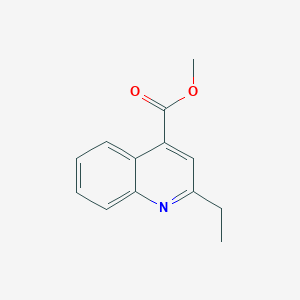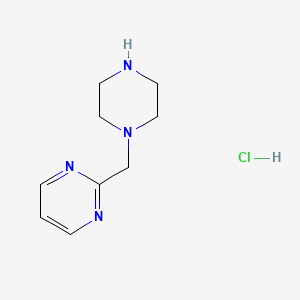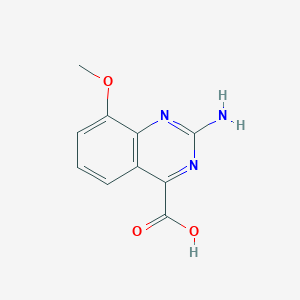
Methyl 2-ethylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO2 Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Applications De Recherche Scientifique
Methyl 2-ethylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows the compound to intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, it can modulate enzyme activity by binding to active sites, thereby altering biochemical pathways .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different reactivity.
4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3 |
Clé InChI |
WUWISTSTGSSYQA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)





![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

